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Introduction
Metakelfin is a combination antimalarial drug containing sulfadoxine and pyrimethamine. This

combination synergistically inhibits two key enzymes in the folate biosynthesis pathway of

Plasmodium falciparum, the causative agent of the most severe form of malaria.

Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, and sulfadoxine, a dihydropteroate

synthase (DHPS) inhibitor, effectively block the synthesis of tetrahydrofolate, a cofactor

essential for DNA synthesis and cell multiplication in the parasite.

The emergence and spread of drug-resistant P. falciparum strains pose a significant threat to

global malaria control efforts. Monitoring the susceptibility of parasite populations to

antimalarial drugs like Metakelfin is crucial for informing treatment guidelines, detecting

resistance early, and guiding the development of new therapeutic strategies. This document

provides detailed protocols for in vitro susceptibility testing of P. falciparum to sulfadoxine and

pyrimethamine using standard laboratory methods.
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The synergistic action of sulfadoxine and pyrimethamine targets the parasite's folic acid

metabolism at two distinct points. This dual inhibition is critical for the efficacy of the drug

combination.
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Caption: Signaling pathway of Metakelfin's components.
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I. Plasmodium falciparum Culture and
Synchronization
A. Continuous Culture of Asexual Erythrocytic Stages

Maintaining a continuous culture of P. falciparum is fundamental for in vitro drug susceptibility

testing.

Materials:

P. falciparum strains (e.g., 3D7, Dd2, W2)

Human erythrocytes (O+), washed

Complete Medium (CM): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5%

Albumax I or 10% human serum, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine. For

sulfadoxine/pyrimethamine testing, use of custom RPMI-1640 low in PABA and folic acid is

recommended for more accurate IC50 determination[1][2].

Gas mixture: 5% CO2, 5% O2, 90% N2

37°C incubator

Sterile culture flasks (T25 or T75)

Protocol:

Maintain parasite cultures in flasks at a 2-5% hematocrit in Complete Medium.

Incubate the flasks at 37°C in a modular incubation chamber flushed with the gas mixture.

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and

staining with Giemsa.

Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%. To sub-

culture, centrifuge the existing culture, remove the supernatant, and resuspend the infected
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red blood cells (iRBCs) with fresh red blood cells (RBCs) and CM to the desired parasitemia

and hematocrit.

B. Synchronization of Parasite Cultures

Synchronizing the parasite culture to the ring stage is crucial for obtaining reproducible results

in drug susceptibility assays.

Method 1: 5% D-Sorbitol Treatment

Centrifuge the parasite culture (at predominantly trophozoite stage) at 800 x g for 5 minutes.

Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed (37°C)

5% D-sorbitol solution.

Incubate for 10 minutes at 37°C.

Centrifuge at 800 x g for 5 minutes and discard the sorbitol-containing supernatant.

Wash the RBC pellet once with RPMI-1640.

Resuspend the pellet in CM with fresh RBCs to the desired hematocrit and continue

incubation. The surviving parasites will be predominantly ring-stage.

II. Metakelfin Susceptibility Testing Protocols
This section details three common methods for assessing the in vitro susceptibility of P.

falciparum to sulfadoxine and pyrimethamine. Due to the slow action of these drugs, a 72-hour

incubation period is recommended for HRP2 and pLDH based assays, while a 48 or 72-hour

incubation can be used for the SYBR Green I assay.

A. Drug Preparation

Prepare stock solutions of pyrimethamine and sulfadoxine in dimethyl sulfoxide (DMSO).

Perform serial dilutions of the drugs in CM in a separate 96-well plate to create a

concentration gradient.
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Typical concentration ranges for susceptibility testing are:

Pyrimethamine: 0.5 nM to 10,000 nM[3]

Sulfadoxine: 10 µM to 20,000 µM

B. General Assay Workflow
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General In Vitro Susceptibility Assay Workflow
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Caption: General workflow for in vitro susceptibility testing.
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C. Protocol 1: SYBR Green I-based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite viability.

Materials:

Synchronized ring-stage parasite culture

Drug dilution plate

Sterile, black, clear-bottom 96-well microplates

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

SYBR Green I dye (10,000x stock in DMSO)

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Protocol:

Assay Setup:

Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a

hematocrit of 2% in CM.

Add 100 µL of this parasite suspension to each well of the drug-pre-dosed 96-well plate,

resulting in a final volume of 200 µL per well. Include drug-free controls (parasitized RBCs)

and background controls (uninfected RBCs).

Incubation: Incubate the plate for 48 or 72 hours under standard culture conditions.

Lysis and Staining:

After incubation, freeze the plate at -80°C to lyse the cells.

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to

each well.

Incubate in the dark at room temperature for 1 hour.
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Data Acquisition: Read the fluorescence using a plate reader.

Data Analysis:

Subtract the background fluorescence (uninfected RBCs) from all readings.

Normalize the data against the drug-free control (100% growth).

Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-

response curve.

D. Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate

dehydrogenase.

Materials:

Synchronized ring-stage parasite culture

Drug dilution plate

Sterile 96-well microplates

Malstat™ reagent

NBT/PES solution

Spectrophotometer (650 nm)

Protocol:

Assay Setup and Incubation: Follow steps 1 and 2 as described for the SYBR Green I assay,

but use standard clear 96-well plates. A 72-hour incubation is recommended.

Lysis: Freeze-thaw the plate once to lyse the cells.

Enzyme Reaction:
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Add 100 µL of Malstat™ reagent to each well.

Add 25 µL of NBT/PES solution to each well.

Incubate in the dark at room temperature for 1-2 hours.

Data Acquisition: Read the absorbance at 650 nm.

Data Analysis: Analyze the data as described for the SYBR Green I assay to determine the

IC50 values.

E. Protocol 3: Histidine-Rich Protein II (HRP2) ELISA

This assay quantifies the amount of HRP2, a protein produced by P. falciparum.

Materials:

Synchronized ring-stage parasite culture

Drug dilution plate

Sterile 96-well microplates

ELISA plate reader (450 nm)

HRP2 ELISA kit (or individual components: capture and detection antibodies, substrate, stop

solution)

Protocol:

Assay Setup and Incubation: Follow steps 1 and 2 as described for the SYBR Green I assay,

using standard clear 96-well plates. A 72-hour incubation is required.[4]

Lysis: Freeze-thaw the plate to lyse the cells.

ELISA Procedure:

Coat a new 96-well ELISA plate with capture antibody.
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Block the plate.

Add the lysate from the drug assay plate.

Incubate, then wash.

Add the detection antibody.

Incubate, then wash.

Add the substrate and incubate until color develops.

Add the stop solution.

Data Acquisition: Read the absorbance at 450 nm.

Data Analysis: Determine the IC50 values as described for the other assays.

III. Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized in tables for clear

comparison. The IC50 value is the primary metric for determining drug susceptibility.

Table 1: Representative IC50 Values (nM) of Pyrimethamine against P. falciparum Strains
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Strain
Genotype
(DHFR)

Mean IC50
(nM)

Resistance
Level

Reference

3D7 Wild Type < 10 Sensitive [3]

Dd2

Triple Mutant

(N51I, C59R,

S108N)

~13,804 Resistant [3]

African Isolates

(Susceptible)
Wild Type 15.4 Sensitive [5]

African Isolates

(Resistant)
Mutant 9,440 Resistant [5]

I164L Mutant

Isolates
Single Mutant 61.3 Intermediate [3]

Table 2: Representative IC50 Values (µM) of Sulfadoxine against P. falciparum Strains

Strain
Genotype
(DHPS)

Mean IC50
(µM)

Resistance
Level

Reference

F32 Sensitive < 10 Sensitive [1]

K1 Resistant > 100 Resistant [1]

Field Isolates

(Low Resistance)
- 100 - 1000 Low Resistance [6]

Field Isolates

(High

Resistance)

- > 1000 High Resistance [6]

Interpretation of Results:

Sensitive: Parasites are inhibited by drug concentrations that are achievable in vivo with

standard therapeutic doses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/figure/In-vitro-response-IC50s-of-cultured-adapted-P-falciparum-to-sulfadoxine-SDX-and_fig3_26767615
https://www.researchgate.net/figure/In-vitro-response-IC50s-of-cultured-adapted-P-falciparum-to-sulfadoxine-SDX-and_fig3_26767615
https://pubmed.ncbi.nlm.nih.gov/9300459/
https://pubmed.ncbi.nlm.nih.gov/9300459/
https://www.researchgate.net/figure/In-vitro-response-IC50s-of-cultured-adapted-P-falciparum-to-sulfadoxine-SDX-and_fig3_26767615
https://www.researchgate.net/figure/n-vitro-IC-50-values-mean-SD-of-all-Plasmodium-falciparum-field-isolates-obtained_tbl1_237389120
https://www.researchgate.net/figure/n-vitro-IC-50-values-mean-SD-of-all-Plasmodium-falciparum-field-isolates-obtained_tbl1_237389120
https://pubmed.ncbi.nlm.nih.gov/8116812/
https://pubmed.ncbi.nlm.nih.gov/8116812/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate: Parasites show reduced susceptibility, and treatment efficacy may be

compromised.

Resistant: Parasites are not inhibited by clinically achievable drug concentrations, leading to

treatment failure.

The correlation between in vitro IC50 values and clinical outcomes can be complex and

influenced by host immunity and drug pharmacokinetics. However, in vitro susceptibility testing

remains a valuable tool for monitoring drug resistance trends and for the preclinical

assessment of new antimalarial compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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